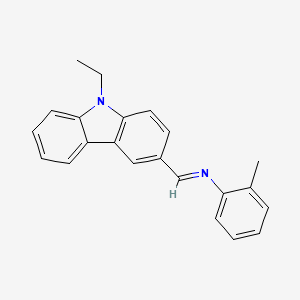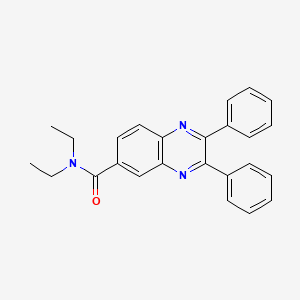![molecular formula C17H16ClNO2 B11538780 1-(4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B11538780.png)
1-(4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a complex arrangement of functional groups, including a chlorinated phenyl ring, a hydroxyl group, and a methylene bridge, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE typically involves the condensation of 3-chloro-6-hydroxy-2,4-dimethylbenzaldehyde with 4-aminoacetophenone. The reaction is catalyzed by an acid, such as glacial acetic acid, under reflux conditions. The resulting Schiff base is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiourea under basic conditions.
Major Products:
Oxidation: Formation of 3-chloro-6-hydroxy-2,4-dimethylbenzoic acid.
Reduction: Formation of 1-{4-[(E)-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methyl]amino]phenyl}ethan-1-ol.
Substitution: Formation of 1-{4-[(E)-[(3-amino-6-hydroxy-2,4-dimethylphenyl)methylidene]amino]phenyl}ethan-1-one.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{4-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In the context of its anti-inflammatory properties, the compound may modulate signaling pathways involved in the inflammatory response, such as the inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
1-{4-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE can be compared with other similar compounds, such as:
1-{4-[(E)-[(3-chloro-6-hydroxyphenyl)methylidene]amino]phenyl}ethan-1-one: Lacks the dimethyl groups, which may affect its chemical reactivity and biological activity.
1-{4-[(E)-[(3-chloro-2,4-dimethylphenyl)methylidene]amino]phenyl}ethan-1-one: Lacks the hydroxyl group, potentially altering its solubility and interaction with biological targets.
The uniqueness of 1-{4-[(E)-[(3-CHLORO-6-HYDROXY-2,4-DIMETHYLPHENYL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16ClNO2 |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
1-[4-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C17H16ClNO2/c1-10-8-16(21)15(11(2)17(10)18)9-19-14-6-4-13(5-7-14)12(3)20/h4-9,21H,1-3H3 |
InChI Key |
DHXVECNIWVCXDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C=NC2=CC=C(C=C2)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B11538699.png)
![2,4-dichloro-6-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11538701.png)
![2-bromo-6-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol](/img/structure/B11538703.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11538717.png)
![2-ethoxy-4-[(E)-(2-{[(furan-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate (non-preferred name)](/img/structure/B11538725.png)
![O-{4-[(4-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11538729.png)
![N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]benzohydrazide](/img/structure/B11538731.png)
![N-Benzyl-2-[N-(2,4-dichlorophenyl)benzenesulfonamido]acetamide](/img/structure/B11538735.png)

![(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B11538752.png)
![4-{[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}-N-undecylbenzamide](/img/structure/B11538773.png)
![5'-(2-Methoxyethyl) 3'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11538777.png)
![2-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11538785.png)
